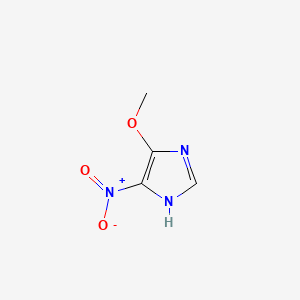

4-Methoxy-5-nitro-1H-imidazole

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. ajrconline.orghumanjournals.com The imidazole (B134444) ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a particularly "privileged" scaffold in drug discovery. ajrconline.orghumanjournals.com Its unique electronic properties, amphoteric nature (acting as both a weak acid and a weak base), and ability to engage in hydrogen bonding and coordination with metal ions make it a versatile component in biologically active molecules. humanjournals.comderpharmachemica.com

4-Methoxy-5-nitro-1H-imidazole is a disubstituted derivative of the parent imidazole core. It belongs to the class of nitroimidazoles, characterized by the presence of a nitro group (-NO2), and simultaneously to the class of methoxyimidazoles, defined by the methoxy (B1213986) group (-OCH3) substituent. ontosight.ai The specific arrangement of these functional groups at the 4- and 5-positions of the imidazole ring dictates its chemical reactivity, physicochemical properties, and potential for interaction with biological systems. ontosight.ai The study of such substituted imidazoles is crucial for understanding structure-activity relationships (SAR) and for the rational design of new functional molecules. researchgate.net

Historical Overview of Nitroimidazole and Methoxyimidazole Derivatives

The history of nitroimidazoles in science began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole), a natural product isolated from Streptomyces bacteria. This discovery sparked extensive research into the synthesis and biological activity of this class of compounds. This led to the development of metronidazole, a 5-nitroimidazole derivative, in the mid-1950s, which became a cornerstone for treating infections caused by anaerobic bacteria and protozoa. nih.gov

Early research focused heavily on 2-nitroimidazole (B3424786) and 5-nitroimidazole derivatives. However, challenges related to the reduction potential and associated toxicities of 2-nitroimidazoles led to a gradual shift in research interest towards 4- and 5-nitroimidazole derivatives. This exploration has yielded a multitude of compounds investigated for a wide range of applications, including roles as radiosensitizers in cancer therapy and as diagnostic markers for hypoxia. nih.gov

The investigation of methoxy-substituted imidazoles has run parallel to this, driven by the desire to modify the electronic and pharmacokinetic properties of the imidazole scaffold. The methoxy group, as an electron-donating substituent, can influence the basicity of the imidazole ring and its metabolic stability. Methoxy-substituted benzimidazoles, a related class of fused heterocycles, have been extensively studied, leading to important pharmaceuticals. Research on simpler methoxyimidazoles has contributed to the development of agents with antiviral, anticancer, and anti-inflammatory properties, demonstrating the value of this substituent in medicinal chemistry. nih.govmdpi.com

Rationale for Focused Research on this compound

The focused academic investigation of this compound stems from a confluence of factors derived from the known properties of its constituent parts. The nitroimidazole scaffold is a proven pharmacophore, with its biological activity often linked to the reductive activation of the nitro group under hypoxic conditions, a state prevalent in solid tumors and anaerobic infections. nih.gov This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates that can induce cellular damage.

The introduction of a methoxy group at the 4-position is a strategic chemical modification. This substituent can modulate the electronic properties of the imidazole ring, potentially influencing the reduction potential of the adjacent nitro group. This modulation is critical, as the ease of reduction is directly related to both efficacy and selectivity. Furthermore, the methoxy group can alter the compound's lipophilicity and solubility, which are key determinants of its pharmacokinetic profile.

A crystallographic study on a related compound, which exists as a mixture of 4-nitro-5-methoxyimidazole and 5-nitro-4-methoxyimidazole tautomers, reveals a complex three-dimensional network formed by hydrogen bonds. grafiati.com This suggests that the interplay between the nitro and methoxy groups can lead to specific solid-state structures and intermolecular interactions. The investigation into this compound is therefore driven by the hypothesis that this unique combination of functional groups could result in a compound with novel or enhanced biological activity, potentially offering advantages in selectivity or efficacy compared to existing nitroimidazoles.

Scope and Objectives of the Academic Investigation

This academic investigation is strictly focused on the chemical and structural aspects of this compound. The primary objectives are:

To position the compound within the broader field of heterocyclic chemistry.

To provide a historical context by reviewing the development of its parent classes, nitroimidazoles and methoxyimidazoles.

To elucidate the scientific rationale that motivates research into this specific molecular structure.

To present available data on its properties and synthesis in a structured and informative manner.

The investigation will present detailed research findings and utilize data tables for clarity. It will strictly exclude any information related to dosage, administration, or specific safety and adverse effect profiles, maintaining a clear focus on the fundamental chemistry of the compound.

Research Findings and Data

The synthesis of this compound typically proceeds via the nitration of a 4-methoxyimidazole precursor. ontosight.ai This reaction generally involves the use of a nitrating agent, such as a mixture of nitric and sulfuric acids. The reaction conditions, including temperature and the choice of solvent, are critical factors that can significantly impact the yield and purity of the final product. ontosight.ai

The physicochemical properties of substituted imidazoles are highly dependent on their substitution pattern. The table below presents comparative data for related nitroimidazole compounds to illustrate these effects.

Table 1: Physicochemical Properties of Selected Nitroimidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 4-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | 127.10 | >240 |

| 4-Iodo-2-methyl-5-nitro-1H-imidazole | C₄H₄IN₃O₂ | 253.00 | >240 |

| 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | C₁₄H₁₆N₄O₄ | 304.30 | 149.2 - 150.3 |

Data sourced from references brieflands.comnih.govuow.edu.aubarcelonafinechemicals.com.

Spectroscopic analysis is essential for the structural elucidation of such compounds. For a related derivative, 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide, characteristic spectroscopic data have been reported, which can serve as a reference for the analysis of this compound.

Table 2: Illustrative Spectroscopic Data for a Related Methoxy-Nitroimidazole Derivative

| Spectroscopy Type | Key Signals (for 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide) |

|---|---|

| IR (KBr, cm⁻¹) | 3368 (N-H), 1642 (C=O), 1523 (NO₂), 1370 (NO₂) |

| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 7.97 (s, 1H, Imidazole-H), 7.73 (d, 2H, ArH), 6.95 (d, 2H, ArH), 4.62 (t, 2H, Imidazole-CH₂), 3.87 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃) |

Data sourced from reference brieflands.com.

Structure

3D Structure

Properties

CAS No. |

68019-78-3 |

|---|---|

Molecular Formula |

C4H5N3O3 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

4-methoxy-5-nitro-1H-imidazole |

InChI |

InChI=1S/C4H5N3O3/c1-10-4-3(7(8)9)5-2-6-4/h2H,1H3,(H,5,6) |

InChI Key |

MTLKLMBVLAVCAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(NC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 5 Nitro 1h Imidazole

Precursor Compounds and Starting Materials

The successful synthesis of 4-Methoxy-5-nitro-1H-imidazole is highly dependent on the judicious selection of starting materials and the agents used for introducing the methoxy (B1213986) and nitro functionalities.

Derivatization Agents for Methoxy and Nitro Groups

The introduction of the methoxy (-OCH3) and nitro (-NO2) groups requires specific derivatizing agents.

For the introduction of the nitro group, a process known as nitration, a mixture of concentrated nitric acid and sulfuric acid is a commonly employed nitrating agent. ontosight.ai The reaction conditions, including temperature, play a crucial role in controlling the outcome and preventing the formation of undesired byproducts. Alternative nitrating agents may also be utilized depending on the specific substrate and desired regioselectivity.

The methoxy group is typically introduced via an etherification reaction. This involves reacting a suitable precursor, often a hydroxylated imidazole (B134444) derivative, with a methylating agent.

Classical Synthetic Routes to this compound

The synthesis of this compound is generally achieved through a multi-step process starting from simpler imidazole precursors. The sequence of introducing the nitro and methoxy groups can vary, leading to different synthetic pathways.

Regioselective Nitration Protocols

A key challenge in the synthesis of substituted imidazoles is achieving the desired regioselectivity, meaning the ability to introduce a functional group at a specific position on the imidazole ring. google.com In the context of this compound, it is crucial to control the position of the nitro group.

One common strategy involves the nitration of a pre-existing 4-methoxy-1H-imidazole. The electron-donating nature of the methoxy group can influence the position of the incoming nitro group. The synthesis typically involves reacting 4-methoxyimidazole with a nitrating agent like nitric acid. ontosight.ai The reaction conditions, such as temperature and the choice of solvent, are critical for maximizing the yield and purity of the desired 4-methoxy-5-nitro isomer. ontosight.ai

Conversely, one could start with a pre-nitrated imidazole and subsequently introduce the methoxy group. For instance, starting with 4-nitro-1H-imidazole, the challenge lies in selectively introducing the methoxy group at the 5-position.

The table below summarizes various nitration conditions for imidazole derivatives found in the literature.

| Starting Material | Nitrating Agent(s) | Solvent | Temperature | Product | Yield | Reference |

| 2-Methylimidazole | Fe(NO₃)₃·TsOH | DCM | 25°C | 2-Methyl-4-nitroimidazole | 65% | |

| Imidazole-4-carboxylic acid | H₂SO₄/HNO₃ | - | 80-200°C | 4-Nitro-1H-imidazole-5-carboxylic acid | >90% (post-purification) | |

| 1-Methylimidazole | NaNO₂/H₂SO₄ | - | 100°C | 1-Methyl-4-nitroimidazole | 90% |

Etherification Strategies for the Methoxy Group

The introduction of the methoxy group is typically achieved through an etherification reaction. If the synthetic strategy starts with a nitrated imidazole containing a hydroxyl group at the 4-position (4-hydroxy-5-nitro-1H-imidazole), this hydroxyl group can be converted to a methoxy group.

Multi-step Synthesis from Simpler Imidazole Precursors

A common and versatile approach to synthesizing this compound involves a multi-step sequence starting from a simpler, often unsubstituted, imidazole. This allows for the sequential and controlled introduction of the required functional groups.

One possible pathway could begin with the synthesis of 4-methoxyimidazole. This can then be subjected to regioselective nitration to yield the final product. The synthesis of various substituted nitroimidazoles often involves multiple steps to ensure the correct placement of functional groups. mdpi.comrsc.orgrsc.org

For example, the synthesis of related nitroimidazole derivatives has been achieved through sequences involving protection of certain positions on the imidazole ring, followed by functionalization and deprotection. While specific multi-step syntheses for this compound are not extensively detailed in the provided search results, the general principles of imidazole chemistry suggest that such a route would be a viable and common approach.

Modern and Advanced Synthetic Approaches

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgasianpubs.orgjmchemsci.com In the context of imidazole synthesis, microwave irradiation has been successfully employed to facilitate various cyclization and functionalization reactions. nih.govmdpi.com

For instance, the synthesis of substituted imidazoles has been achieved through microwave-assisted one-pot, multi-component reactions. jmchemsci.com One notable example involves the reaction of phenanthroquinone and benzaldehyde (B42025) derivatives with ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation, affording phenanthro[9,10-d]imidazole derivatives in excellent yields and short reaction times. jmchemsci.com While not specific to this compound, this methodology highlights the potential of microwave heating to drive the formation of the imidazole core. The optimal conditions for this type of synthesis were identified as a temperature of 70˚C, a power of 400 W, and a reaction time of 2 minutes. jmchemsci.com

Another relevant application is the regioselective Suzuki-Miyaura and Sonogashira reactions on di-substituted nitroimidazoles under microwave heating. nih.govmdpi.com This approach allows for the introduction of various substituents onto the imidazole ring, demonstrating the utility of microwave assistance in the functionalization of pre-formed nitroimidazole scaffolds. nih.govmdpi.com For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole with 4-methoxyphenylboronic acid was successfully carried out under microwave irradiation at 60 °C for 2 hours. nih.govmdpi.com

While direct microwave-assisted synthesis of this compound from simple precursors is not extensively documented in the provided results, the successful application of MAOS in the synthesis of related nitroimidazole and methoxy-substituted imidazole derivatives strongly suggests its applicability. clockss.orgnih.govmdpi.com The key advantages of this technique include rapid reaction optimization, energy efficiency, and the potential for solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netresearchgate.net This technology is increasingly being adopted in the pharmaceutical industry for the synthesis of key intermediates. researchgate.net

The application of flow chemistry has been demonstrated in the synthesis of 1H-4-substituted imidazole intermediates. researchgate.net A challenging cyclization reaction was successfully optimized and scaled up in a plug flow tube reactor (PFR) under Good Manufacturing Practice (GMP) conditions to produce a significant quantity of a protected imidazole product. researchgate.net While the specific target was not this compound, this case study underscores the potential of flow chemistry for the reliable and large-scale production of imidazole derivatives.

Furthermore, flow reactors have been utilized for the general and versatile synthesis of substituted indazoles, structural isomers of benzimidazoles. researchgate.net This highlights the adaptability of flow chemistry to the synthesis of various heterocyclic systems. The benefits of this approach include the ability to safely handle hazardous reagents and intermediates and to precisely control reaction parameters, leading to improved reproducibility and yield. researchgate.net

Although direct synthesis of this compound using flow chemistry is not explicitly detailed in the provided search results, the successful implementation of this technology for related imidazole and heterocyclic compounds suggests its high potential for developing a safe, efficient, and scalable manufacturing process for this specific molecule. researchgate.netresearchgate.net

Catalytic Transformations for Enhanced Selectivity

Catalytic transformations are central to modern organic synthesis, offering pathways to enhanced selectivity, milder reaction conditions, and reduced waste. In the synthesis of imidazole derivatives, various catalysts have been employed to control regioselectivity and improve reaction efficiency. nih.govmdpi.com

Copper-catalyzed multicomponent reactions have proven effective for the synthesis of trisubstituted imidazoles. nih.govsemanticscholar.org For example, a copper(I) iodide (CuI) catalyzed reaction of benzoin, various aldehydes, and ammonium acetate in butanol at reflux provides the desired imidazole products in good to high yields. nih.gov This method is tolerant of a range of functional groups, including methoxy and nitro groups on the aldehyde reactant. nih.gov

Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This has been applied to the regioselective functionalization of di-substituted nitroimidazoles. nih.govmdpi.com For instance, palladium acetate in the presence of a base can selectively catalyze the coupling of an arylboronic acid at a specific position on a di-brominated nitroimidazole core. nih.govmdpi.com

Furthermore, acid catalysis plays a role in the synthesis of imidazoles. acs.orgacs.org For example, p-toluenesulfonic acid has been used as a catalyst in the N-methylation of 4-nitroimidazole (B12731) using methanol (B129727) as a greener methylating agent, avoiding more toxic reagents like dimethyl sulfate (B86663). nih.govacs.org

The use of catalysts is a key strategy for achieving the selective synthesis of complex imidazole structures. While a specific catalytic system for the direct, one-pot synthesis of this compound is not explicitly outlined, the principles of catalytic control over regioselectivity and functional group tolerance are well-established for related compounds. nih.govmdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. nih.govmdpi.com Key aspects include the use of safer solvents, renewable feedstocks, energy-efficient processes, and waste reduction. nih.gov

In the context of nitroimidazole synthesis, a greener approach to N-methylation of 4-nitroimidazole has been developed using methanol as the methylating agent with p-toluenesulfonic acid as a catalyst. This method avoids the use of highly toxic reagents such as dimethyl sulfate and methyl iodide, with water and ammonia (B1221849) being the only byproducts. nih.govacs.org

The use of "no-solvent" or solvent-free reaction conditions is another core principle of green chemistry. nih.govacs.org Microwave-assisted synthesis, as discussed earlier, often allows for solvent-free reactions, reducing waste and simplifying product purification. jmchemsci.comresearchgate.net Mechanochemistry, where reactions are induced by mechanical energy, also aligns with this principle by minimizing or eliminating the need for solvents. nih.gov

Ionic liquids (ILs) have been explored as environmentally benign solvents due to their low volatility and thermal stability. nih.gov Although their use in the synthesis of this compound is not specifically documented, they have been employed in the synthesis of other benzimidazole (B57391) derivatives. mdpi.com

Optimization of Reaction Conditions and Yields

Solvent Effects on Regioselectivity and Conversion

In the alkylation of 4-nitroimidazole, a systematic study of different solvents and bases revealed that the combination of acetonitrile (B52724) as the solvent and potassium carbonate as the base provides superior yields compared to other systems like DMSO/K2CO3, DMF/K2CO3, or using potassium hydroxide (B78521) as the base. researchgate.netderpharmachemica.com Heating the reaction to 60°C was also found to significantly improve the yields of the N-alkylated products. researchgate.netderpharmachemica.com

The polarity of the solvent can also influence the outcome of multicomponent reactions for imidazole synthesis. In one study, a dual solvent system of DMSO and water (1:1) was found to be optimal for a particular acid-promoted synthesis of trisubstituted imidazoles, leading to excellent yields. acs.org Performing the reaction in either DMSO or water alone resulted in a decrease in the product yield. acs.org

In the synthesis of imidazolidineiminodithiones, a class of related heterocyclic compounds, the solvent was found to exclusively control the regioselectivity of the final product. nih.gov Aprotic solvents such as acetonitrile, acetone, DMSO, and DMF were found to be the most effective in producing the desired regioisomer. nih.gov

These findings highlight the critical role of the solvent in directing the outcome of imidazole synthesis. Careful selection and optimization of the solvent system are therefore essential for achieving high regioselectivity and conversion in the synthesis of this compound.

| Reaction Type | Solvent | Base | Temperature | Key Observation |

| Alkylation of 4-nitroimidazole | Acetonitrile | K2CO3 | 60°C | Improved yields compared to other solvent/base combinations. researchgate.netderpharmachemica.com |

| Alkylation of 4-nitroimidazole | DMSO, DMF | K2CO3, KOH | Room Temp. | Lower yields compared to acetonitrile/K2CO3 at 60°C. researchgate.netderpharmachemica.com |

| Acid-promoted imidazole synthesis | DMSO/H2O (1:1) | - | 140°C | Optimal solvent system for high yield. acs.org |

| Imidazolidineiminodithione synthesis | Acetonitrile, Acetone, DMSO, DMF | Et3N | Room Temp. | Exclusive or major formation of one regioisomer. nih.gov |

| Imidazolidineiminodithione synthesis | Nitromethane | Et3N | Room Temp. | Formation of a mixture of regioisomers. nih.gov |

| Copper-catalyzed imidazole synthesis | Butanol | - | Reflux | Good to high yields for trisubstituted imidazoles. nih.gov |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly affected by reaction temperature. Temperature control is crucial as it directly impacts the reaction rate, product yield, and the formation of potential byproducts. ontosight.ai

Temperature Effects:

In the synthesis of nitroimidazole derivatives, temperature is a frequently optimized parameter to balance reaction speed with selectivity. For instance, the synthesis of a structurally related compound, 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole, is typically performed at reflux temperatures between 80-100°C. This range is often chosen to ensure the reaction proceeds at a reasonable rate while minimizing the degradation of reactants and products or the formation of impurities.

Studies on the nitration of other imidazole-based compounds reveal varying optimal temperature ranges, underscoring that the ideal temperature is highly dependent on the specific substrates and reagents used. For example, the production of 4-nitroimidazole from imidazole via nitration with mixed acids found an optimal temperature range of 55-65°C, achieving a yield of 92.7%. researchgate.net In contrast, the synthesis of 1-methyl-4,5-dinitroimidazole (B100128) identified a higher optimal reaction temperature of 105-115°C. researchgate.net The thermal decomposition of various dinitroimidazoles has been shown to be influenced by pressure, which affects peak temperatures and reaction heat, suggesting that pressure is a critical variable in the stability and reactivity of these compounds. researchgate.net

| Compound | Reaction Type | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | Cyclization | 80-100 | |

| 4-Nitroimidazole | Nitration | 55-65 | researchgate.net |

| 1-Methyl-4,5-dinitroimidazole | Nitration | 105-115 | researchgate.net |

| 2,4-Disubstituted 5-Nitroimidazoles | Suzuki-Miyaura Coupling | 60 | mdpi.com |

Pressure Effects:

Catalyst Loading and Ligand Design

The synthesis of substituted imidazoles, including this compound, often employs transition-metal catalysis, particularly palladium-based systems for cross-coupling reactions. mdpi.combeilstein-journals.org In these catalytic cycles, both the amount of catalyst (loading) and the structure of the coordinating ligand are critical for achieving high efficiency, selectivity, and yield.

Catalyst Loading:

Optimizing catalyst loading is a balance between ensuring a sufficient rate of reaction and minimizing cost and potential product contamination with residual metal. Overloading the catalyst does not always lead to better results and can sometimes promote side reactions. Research on the synthesis of 2,4-disubstituted 5-nitroimidazoles via a one-pot Suzuki-Miyaura reaction provides a concrete example of optimization. In this study, the best results were achieved with a catalyst loading of 0.04 equivalents of palladium(II) acetate (Pd(OAc)₂). mdpi.com Similarly, the synthesis of 2-aryl-2-imidazolines from aryl halides was optimized using 0.05 mmol of palladium(II) chloride (PdCl₂). acs.org These examples demonstrate that a relatively low catalyst loading is often sufficient and optimal.

Ligand Design:

The ligand plays a crucial role in a palladium-catalyzed reaction by stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it. This, in turn, affects the catalyst's activity, stability, and selectivity. Phosphine-based ligands are commonly employed in these syntheses.

For the synthesis of 2,4-disubstituted 5-nitroimidazoles, triphenylphosphine (B44618) (PPh₃) was used as a ligand in conjunction with the palladium catalyst. mdpi.com In the synthesis of 2-aryl-2-imidazolines, a screening of various ligands found that 1,3-Bis(diphenylphosphino)propane (dppp) in combination with PdCl₂ gave a superior yield of 94%. acs.org This highlights that the specific choice of ligand is not trivial and can be the determining factor in the success of the reaction. The design of ligands, from simple monodentate phosphines like PPh₃ to more complex bidentate ligands like dppp, is a key area of research for improving the synthesis of complex heterocyclic molecules. rsc.orgacs.org

| Product Type | Catalyst | Ligand | Catalyst Loading | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted 5-Nitroimidazoles | Pd(OAc)₂ | PPh₃ | 0.04 equiv. | mdpi.com |

| 2-Aryl-2-imidazolines | PdCl₂ | dppp | 0.05 mmol | acs.org |

| 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | Palladium on Carbon | N/A | Not Specified | |

| Trisubstituted Imidazoles | Copper(I) iodide (CuI) | N/A | 10 mol% | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 5 Nitro 1h Imidazole

Reactivity of the Nitro Group in 4-Methoxy-5-nitro-1H-imidazole

The nitro group at the C5 position is a key driver of the molecule's reactivity. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly influences the electron density of the imidazole (B134444) ring. This activation is central to several important chemical transformations, including reduction to the corresponding amine, susceptibility to nucleophilic attack, and photochemical reactions.

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 4-methoxy-5-amino-1H-imidazole, a valuable building block for more complex heterocyclic structures. This reduction can be achieved through various established methods, primarily catalytic hydrogenation and chemical reduction using dissolving metals or metal salts.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of aromatic nitro compounds. For nitroimidazoles, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a standard procedure. evitachem.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727). The process involves the chemisorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine, proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Chemical Reduction: An alternative to catalytic hydrogenation is the use of reducing agents like tin(II) chloride (SnCl₂). This method is particularly useful when other functional groups in the molecule might be sensitive to catalytic hydrogenation conditions. The reaction is typically performed in an acidic medium, such as concentrated hydrochloric acid (HCl), or in an alcoholic solvent like ethanol. researchgate.netrhhz.net The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group, leading to its reduction to the amine. However, studies on the reduction of related nitro-heterocycles, such as nitroindazoles with anhydrous SnCl₂ in alcohol, have shown that side reactions like chlorination or alkoxylation at adjacent positions can occur, which is an important mechanistic consideration. researchgate.net

| Method | Reagents & Conditions | Product | Mechanistic Notes |

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like ethanol | 4-Methoxy-5-amino-1H-imidazole | Heterogeneous catalysis involving stepwise reduction on the catalyst surface. nih.govresearchgate.net |

| Chemical Reduction | SnCl₂ / HCl or SnCl₂ in ethanol | 4-Methoxy-5-amino-1H-imidazole | Homogeneous reduction via electron transfer from Sn(II). researchgate.netrhhz.net Potential for side reactions depending on conditions. researchgate.net |

The C5 carbon, to which the nitro group is attached, is rendered highly electrophilic due to the strong electron-withdrawing effect of the nitro moiety. This makes it susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group acts as a leaving group.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically faster, step, the nitro group is eliminated, restoring the aromaticity of the imidazole ring. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility.

Research has shown that the direct displacement of a nitro group from a nitroimidazole ring by carbon-based nucleophiles (derived from 1,3-dicarbonyl compounds) can occur effectively in aqueous conditions at elevated temperatures, even without a catalyst. nih.gov This highlights the intrinsic reactivity of the nitro-activated carbon. In such cases, the sp² carbon bonded to the nitro group becomes highly susceptible to nucleophilic displacement. nih.gov

Furthermore, studies on di-substituted nitroimidazoles indicate that the nature of the nucleophile can influence the regioselectivity of the substitution. For instance, in reactions with 2,4-dihalogeno-1-methyl-5-nitroimidazole, "hard" nucleophiles like cyanide or methoxide (B1231860) tend to react at the C2 position, whereas "soft" nucleophiles like amines or thiols preferentially attack the C4 position. researchgate.net While this specific example involves halogen leaving groups, it underscores the principle that nucleophile properties can direct the site of attack on a complex nitroimidazole scaffold. For this compound, nucleophiles such as amines, alkoxides, and thiols are potential candidates for displacing the C5-nitro group, although specific experimental validation for this exact substrate is needed. rsc.org

While specific photochemical studies on this compound are not extensively documented in the reviewed literature, research on related nitroimidazoles, particularly 4-nitroimidazole (B12731), provides insight into potential reaction pathways. Nitroaromatic compounds are known to be photochemically active upon absorption of UV light.

Studies on the aqueous photochemistry of 4-nitroimidazole have shown that irradiation with near-UV light (300–400 nm) can lead to the elimination of the nitro group. The primary fragmentation pathways identified involve the loss of HONO (nitrous acid) and NO₂ (nitrogen dioxide). This suggests that a likely photochemical transformation for this compound would involve the cleavage of the C-NO₂ bond as a primary step. The presence of the methoxy (B1213986) group could potentially influence the excited-state electronics and the subsequent reaction pathways, but the fundamental lability of the nitro group under UV irradiation is expected to be a dominant feature.

Reactivity of the Methoxy Group in this compound

The methoxy group at the C4 position is an ether linkage and is generally more stable than the nitro group. However, it can undergo specific reactions, most notably O-demethylation, to yield a hydroxyl group, or complete cleavage under harsh acidic conditions.

The conversion of the methoxy group to a hydroxyl group (O-demethylation) is a key transformation that can be achieved using specific reagents that cleave aryl methyl ethers. The most common and effective reagent for this purpose is boron tribromide (BBr₃). scielo.br

The mechanism of O-demethylation with BBr₃ involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This coordination makes the ether oxygen a better leaving group. Subsequently, a bromide ion attacks the methyl carbon in an SN2 fashion, displacing the imidazolyl-oxygen bond and forming methyl bromide. The resulting boron-oxygen bond is then hydrolyzed during the workup step (e.g., by adding water) to yield the final 4-hydroxy-5-nitro-1H-imidazole product.

This reaction is widely applicable for the cleavage of aryl methyl ethers and is generally high-yielding. commonorganicchemistry.comrsc.org Research on related methoxy-nitrophenyl-imidazole compounds confirms the utility of BBr₃ for this transformation, typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to -78 °C) before warming to room temperature. scielo.br

| Reagent | Typical Conditions | Product | Mechanism |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to RT | 4-Hydroxy-5-nitro-1H-imidazole | Lewis acid coordination to ether oxygen, followed by SN2 attack of bromide on the methyl group. commonorganicchemistry.com |

While O-demethylation is a targeted cleavage, the entire ether linkage can be cleaved under strong acidic conditions, though this is generally less controlled. Ethers are typically resistant to cleavage by base. The acidic cleavage of ethers, particularly aryl alkyl ethers, is a well-established reaction that proceeds with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The reaction mechanism begins with the protonation of the ether oxygen by the strong acid. This converts the methoxy group into a good leaving group (methanol). In the case of an aryl alkyl ether like this compound, the bond between the sp³-hybridized methyl carbon and the oxygen is significantly weaker than the bond between the sp²-hybridized imidazole carbon and the oxygen. Therefore, the nucleophilic halide ion (Br⁻ or I⁻) will attack the methyl carbon via an SN2 mechanism.

This results in the formation of a methyl halide (e.g., methyl bromide) and the corresponding phenol (B47542), which in this case is 4-hydroxy-5-nitro-1H-imidazole. The phenol product does not typically react further to form an aryl halide because nucleophilic substitution on an sp² carbon of an aromatic ring is disfavored under these conditions.

Interconversion Strategies with Hydroxy or Halogenated Imidazoles

The synthesis of this compound often relies on the interconversion from a more readily available halogenated precursor. The primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a halogen atom, typically chlorine or bromine, at the C4 position of a 5-nitroimidazole ring is displaced by a methoxide nucleophile. The strong electron-withdrawing effect of the adjacent nitro group at C5 is crucial, as it activates the C4 position towards nucleophilic attack. researchgate.net

Studies on related nitroimidazoles have shown that 4(5)-bromo- and -iodo-imidazoles activated by an adjacent nitro group readily undergo nucleophilic displacement with nucleophiles like methoxide. researchgate.net The regiochemistry of these reactions is a critical consideration. For instance, in dihalogenated nitroimidazoles, the choice of nucleophile can determine the site of substitution; soft nucleophiles may preferentially attack the C4 position while hard nucleophiles attack the C2 position. researchgate.net This highlights the importance of carefully selecting reagents and conditions to achieve the desired methoxy derivative.

Table 1: Representative Conditions for Nucleophilic Substitution on Halogenated Nitroimidazoles

| Precursor | Nucleophile/Reagent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Halo-5-nitroimidazole | Sodium Methoxide | Methanol | Varies | 4-Methoxy-5-nitroimidazole | researchgate.net |

| 4-Chloro-1-methyl-5-nitro-1H-imidazole | 6-Mercaptopurine/Sodium Acetate (B1210297) | DMSO | Varies | 4-Thioether-substituted-5-nitroimidazole | nih.gov |

Reactivity of the Imidazole Ring System

The reactivity of the imidazole core in this compound is dominated by the electronic effects of its substituents. The nitro group deactivates the ring, making it electron-deficient, while the methoxy group donates electron density.

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

The imidazole ring is generally considered an electron-rich heterocycle, prone to electrophilic aromatic substitution (EAS). total-synthesis.com However, in this compound, the situation is complex. The compound has only one unsubstituted carbon, at the C2 position. The powerful electron-withdrawing nature of the nitro group strongly deactivates the entire ring system towards electrophilic attack. organicchemistrytutor.comuci.edu While the methoxy group is an activating, ortho-para director, its influence is likely overshadowed by the deactivating effect of the nitro group. organicchemistrytutor.com Consequently, electrophilic aromatic substitution at the C2 position is expected to be extremely difficult and would likely require harsh reaction conditions. Standard nitration or halogenation reactions that typically proceed on activated aromatic rings are not favored for this substrate. total-synthesis.comgoogle.com

Nucleophilic Additions to the Imidazole Core

The electron-deficient character imparted by the nitro group makes the imidazole ring susceptible to nucleophilic attack. While stable nucleophilic addition products (i.e., Meisenheimer complexes) are not commonly reported, the ring's reactivity is often expressed through nucleophilic aromatic substitution (SNAr), where a leaving group on the ring is displaced. researchgate.net

In related dinitroimidazole systems, a process known as cine-substitution has been observed, where a nucleophile attacks a carbon atom bearing a nitro group, resulting in the expulsion of a different nitro group from an adjacent carbon. researchgate.net This demonstrates the high susceptibility of the nitro-activated imidazole ring to nucleophiles. For this compound, nucleophilic attack would be most likely at the electron-poor C2 or C4 positions, especially if a suitable leaving group were present.

N-Alkylation and N-Arylation Reactions of this compound

The N-alkylation of the imidazole ring is a facile and common reaction. The proton on the ring nitrogen is acidic and can be removed by a base to form a nucleophilic imidazolate anion. This anion readily reacts with alkylating or arylating agents. For 4-substituted imidazoles like 4-nitroimidazole, alkylation occurs regioselectively at the N-1 position. derpharmachemica.comderpharmachemica.com This regioselectivity is governed by a combination of steric and electronic factors. It is expected that this compound would follow this pattern, yielding N1-substituted products.

Research on the alkylation of 4- and 5-nitroimidazoles has shown that reaction conditions significantly impact yield. derpharmachemica.comderpharmachemica.com Heating the reaction mixture, often to around 60°C, and using a combination like potassium carbonate as the base in acetonitrile (B52724) as the solvent, generally provides good to excellent yields of the N-alkylated products. derpharmachemica.comderpharmachemica.com

Table 2: Conditions for N-Alkylation of Substituted Nitroimidazoles

| Substrate | Alkylating Agent | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitroimidazole | Benzyl bromide | K₂CO₃ / Acetonitrile | 60°C | 85% | derpharmachemica.com |

| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ / Acetonitrile | 60°C | 78% | derpharmachemica.com |

| 2-Methyl-5-nitroimidazole (B138375) | Benzyl chloride | K₂CO₃ / Acetonitrile | 60°C | 92% | derpharmachemica.com |

Metalation and Cross-Coupling Reactions Involving the Imidazole Nucleus

Modern synthetic methods allow for the functionalization of the imidazole core through metalation and cross-coupling reactions. These strategies are powerful for forming new carbon-carbon and carbon-heteroatom bonds.

For a halogenated derivative, such as a hypothetical 2-bromo-4-methoxy-1-methyl-5-nitro-1H-imidazole, direct transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira are highly effective. researchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the C2 position.

Alternatively, for the parent N-substituted this compound, a directed metalation strategy can be employed. This involves the regioselective deprotonation of the C2-proton using a strong, non-nucleophilic base, such as an organolithium reagent or a more modern TMP (tetramethylpiperidide) base. researchgate.netuni-muenchen.de The resulting organometallic intermediate can then be quenched with an electrophile or used in a transition-metal-catalyzed cross-coupling reaction, such as a Negishi coupling. uni-muenchen.de This two-step sequence provides access to a range of C2-functionalized derivatives that are otherwise difficult to synthesize.

Table 3: Potential Cross-Coupling Strategies for Functionalizing the Imidazole Core

| Strategy | Position | Key Reagents | Reaction Type | Potential Partners | Reference |

|---|---|---|---|---|---|

| Direct Coupling | C2 (with leaving group) | Pd catalyst, Base | Suzuki-Miyaura | (Hetero)arylboronic acids | researchgate.net |

| Direct Coupling | C2 (with leaving group) | Pd/Cu catalyst, Base | Sonogashira | Terminal alkynes | researchgate.net |

| Metalation-Coupling | C2 | TMP-base, then ZnCl₂ | Negishi | Aryl/vinyl halides | uni-muenchen.de |

Stereochemical Aspects of this compound Derivatives

The parent molecule, this compound, is achiral and does not have any stereocenters. However, stereoisomerism can be introduced upon its derivatization.

If the imidazole nitrogen is alkylated with a chiral side chain, the resulting molecule will be chiral and may exist as a mixture of diastereomers if the side chain already contains a stereocenter. google.com Syntheses involving nitroimidazole derivatives have been developed to produce products with high enantiomeric excess, demonstrating that stereocontrolled transformations are possible. nih.gov

A more subtle form of stereochemistry, known as atropisomerism, could potentially arise in N-aryl derivatives. If a bulky or ortho-substituted aryl group is attached to the imidazole nitrogen, rotation around the N-C(aryl) single bond may be restricted. This restricted rotation can lead to the existence of stable, separable rotational isomers (atropisomers). This phenomenon has been observed in related heterocyclic systems, where stable diastereomers of N-aryl substituted compounds were detected at room temperature. researchgate.net The study of such dynamic stereochemistry would typically involve techniques like variable-temperature NMR spectroscopy. researchgate.net

Chiral Auxiliaries in Asymmetric Transformations

There is no available research data on the use of chiral auxiliaries to control stereochemical outcomes in reactions involving this compound.

Diastereoselective and Enantioselective Synthesis of Analogues

There are no published methods or research findings on the diastereoselective or enantioselective synthesis of analogues derived from this compound.

Advanced Spectroscopic Characterization Techniques Applied to 4 Methoxy 5 Nitro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. For a molecule such as 4-Methoxy-5-nitro-1H-imidazole, a suite of advanced NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure and potential dynamic behaviors.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings within the molecule. For this compound, a key correlation would be expected between the N-H proton and the C2-H proton of the imidazole (B134444) ring, if any long-range coupling exists. However, in many nitroimidazoles, the imidazole ring protons often appear as singlets if there are no adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, this would definitively link the methoxy (B1213986) protons to the methoxy carbon and the C2-H to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the C4 carbon of the imidazole ring. The C2-H proton would likely show a correlation to the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is critical for determining the molecule's conformation. In the case of this compound, a NOESY experiment could reveal through-space interactions between the methoxy group protons and the C5-nitro group or the imidazole ring protons, providing insights into the preferred orientation of the methoxy group relative to the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| N1-H | Broad singlet | - | C2, C5 | C2-H |

| C2-H | Singlet | ~135-145 | C4, C5 | N1-H |

| C4 | - | ~140-150 | - | - |

| C5 | - | ~120-130 | - | - |

| -OCH₃ | Singlet | ~55-65 | C4 | C5-NO₂ (potentially) |

Note: The chemical shift values are estimations based on data for similar nitroimidazole structures and can vary depending on the solvent and other experimental conditions.

Solid-State NMR Spectroscopy for Crystalline Forms

The study of crystalline forms of this compound would benefit significantly from solid-state NMR (ssNMR) spectroscopy. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. nih.gov Furthermore, ssNMR can distinguish between different polymorphic forms of the compound, which can have different physical properties. For related nitroimidazoles, ssNMR has been combined with dynamic nuclear polarization (DNP) to enhance signal sensitivity and aid in the study of chemical shifts. swinburne.edu.au

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. researchgate.net For this compound, variable temperature NMR experiments could reveal information about the rotational barrier of the methoxy group. At lower temperatures, the rotation might slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening or splitting of the methoxy signal. Additionally, proton exchange processes involving the N-H group can be studied by altering the temperature or solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For this compound (C₄H₅N₃O₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimental value to confirm its identity.

Table 2: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺˙ | C₄H₅N₃O₃ | 159.0331 |

| [M+H]⁺ | C₄H₆N₃O₃ | 160.0409 |

| [M+Na]⁺ | C₄H₅N₃O₃Na | 182.0228 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. Based on studies of other nitroimidazoles, common fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). utupub.finih.gov The methoxy group could also be involved in fragmentation, for example, through the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The analysis of these fragmentation patterns helps in confirming the structure and identifying unknown related compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides information about the three-dimensional structure of ions, which is complementary to the mass-to-charge ratio data obtained from mass spectrometry.

For a molecule like this compound, IMS-MS can be employed to investigate its gas-phase conformation. The molecule would first be ionized, likely through a soft ionization technique such as electrospray ionization (ESI), to preserve its structure. The resulting ions are then introduced into an ion mobility cell, where they drift through a buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's size and shape in the gas phase.

Computational studies on other nitroimidazole-based compounds have shown that they can exist in different conformations in the gas phase. nih.govnih.gov For this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), could predict the stable conformers and their relative energies. These predicted structures can then be used to calculate theoretical CCS values, which can be compared with experimental data if it becomes available.

Table 1: Predicted Gas-Phase Conformational Data for a Hypothetical Nitroimidazole Derivative

| Conformer | Relative Energy (kcal/mol) | Calculated CCS (Ų) |

|---|---|---|

| 1 | 0.00 | 125.3 |

| 2 | 1.25 | 128.9 |

| 3 | 2.50 | 132.1 |

Note: This table is illustrative and based on typical data from computational studies of related molecules.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 5-Methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole, provides insights into the expected molecular geometry. researchgate.net In this analog, the imidazole and phenyl rings are significantly twisted with respect to each other. The nitro group is nearly coplanar with the imidazole ring, while the methoxy group is almost perpendicular to it. researchgate.net

For this compound, we can anticipate that the imidazole ring itself will be largely planar. The key geometric parameters to be determined would be the torsion angles defining the orientation of the methoxy and nitro substituents relative to the imidazole ring. These orientations are influenced by electronic effects and steric hindrance.

Table 2: Expected Bond Lengths and Angles for this compound based on Analog Data

| Parameter | Expected Value |

|---|---|

| C-N (imidazole ring) | ~1.32 - 1.38 Å |

| C=C (imidazole ring) | ~1.35 Å |

| C-N (nitro group) | ~1.45 Å |

| N-O (nitro group) | ~1.22 Å |

| C-O (methoxy group) | ~1.36 Å |

| O-CH₃ (methoxy group) | ~1.42 Å |

| C-N-C (angle in ring) | ~108° |

| O-N-O (angle) | ~125° |

Note: These values are estimations based on crystallographic data of similar nitroimidazole derivatives.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the presence of the imidazole ring with an N-H group, a nitro group with oxygen atoms, and a methoxy group suggests the potential for various non-covalent interactions.

Hydrogen bonding is expected to be a dominant feature in the crystal packing. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. In a related compound, (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. nih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The study of polymorphism is crucial for pharmaceutical compounds as different forms can have different bioavailability. While no specific polymorphism studies on this compound have been reported, the phenomenon is known to occur in other imidazole derivatives. For example, phenanthroimidazole derivatives have been shown to exhibit crystalline polymorphisms with different molecular packing and photophysical properties. rsc.org Given the functional groups present in this compound, which can participate in various intermolecular interactions, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, which appear as absorption bands in the infrared spectrum.

Imidazole Ring: The N-H stretching vibration is typically observed as a broad band in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected to appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the ring would be found around 3000-3100 cm⁻¹.

Nitro Group: The nitro group (NO₂) is characterized by two strong absorption bands: an asymmetric stretching vibration typically between 1500 and 1570 cm⁻¹ and a symmetric stretching vibration between 1300 and 1370 cm⁻¹. The presence of these two strong bands is a clear indicator of the nitro functional group.

Methoxy Group: The C-H stretching vibrations of the methyl group in the methoxy substituent are expected in the 2850-2960 cm⁻¹ range. A characteristic C-O stretching vibration for an aryl ether is typically found in the region of 1200-1275 cm⁻¹.

Computational studies on metronidazole, a related 5-nitroimidazole, have shown that solvent effects can influence the vibrational frequencies, particularly those involved in hydrogen bonding. nih.gov Similarly, the vibrational spectrum of this compound would be sensitive to its environment.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole | N-H Stretch | 3100 - 3300 (broad) |

| C-H Stretch | 3000 - 3100 | |

| C=N / C=C Stretch | 1500 - 1650 | |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1570 (strong) |

| Symmetric NO₂ Stretch | 1300 - 1370 (strong) | |

| Methoxy | C-H Stretch (CH₃) | 2850 - 2960 |

| C-O Stretch | 1200 - 1275 |

Note: These are general ranges and the exact positions of the bands can vary.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and chemical bonding. For a molecule like this compound, a theoretical Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its imidazole ring, methoxy group, and nitro group.

In related imidazole compounds, distinct Raman bands are typically assigned to specific molecular motions. mdpi.com For instance, stretching vibrations of the imidazole ring C=C and C=N bonds, as well as in-plane and out-of-plane bending modes of C-H and N-H bonds, would be anticipated. researchgate.net The presence of the methoxy (-OCH₃) group would introduce additional vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations. ijrar.org The nitro (-NO₂) group is expected to show strong characteristic symmetric and asymmetric stretching vibrations.

A hypothetical data table for the expected vibrational modes of this compound, based on known data from similar structures, is presented below. It is crucial to note that these are anticipated assignments and require experimental verification.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole Ring | C=C Stretch | 1500 - 1650 |

| C=N Stretch | 1450 - 1600 | |

| Ring Breathing | 900 - 1000 | |

| C-H In-plane Bend | 1100 - 1300 | |

| C-H Out-of-plane Bend | 800 - 950 | |

| Methoxy Group | C-H Asymmetric Stretch | 2950 - 3000 |

| C-H Symmetric Stretch | 2830 - 2850 | |

| C-O Stretch | 1000 - 1100 | |

| Nitro Group | Asymmetric Stretch (NO₂) | 1500 - 1570 |

| Symmetric Stretch (NO₂) | 1300 - 1370 |

This table is illustrative and based on general vibrational frequencies of functional groups. Actual values for this compound may differ.

Isotopic Labeling Studies in Vibrational Spectroscopy

Isotopic labeling is a sophisticated technique used to definitively assign vibrational modes by strategically substituting atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H). This substitution leads to a predictable shift in the vibrational frequency of the bonds involving the labeled atom, confirming the atoms' participation in a specific vibration. researchgate.netosti.govnih.govresearchgate.net

For this compound, isotopic labeling could be employed to resolve ambiguities in the assignment of its Raman and infrared spectra. For instance, substitution of the nitrogen atoms in the imidazole ring with ¹⁵N would help to unequivocally identify the C=N and N-H vibrational modes. Similarly, deuteration of the N-H and C-H bonds would cause significant shifts in their corresponding stretching and bending frequencies. Labeling the nitro group with ¹⁵N or ¹⁸O would confirm the assignment of the NO₂ symmetric and asymmetric stretches.

Despite the utility of this technique, no published studies were found that apply isotopic labeling to this compound for the purpose of vibrational mode assignment.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present. For this compound, the imidazole ring, being an aromatic heterocycle, and the nitro group, a strong chromophore, are expected to give rise to distinct absorption bands.

Studies on similar nitroimidazole compounds, such as 4-nitroimidazole (B12731), have shown strong absorption in the near-UV region, typically around 300 nm. mdpi.com This absorption is attributed to π → π* transitions within the conjugated system of the nitro-substituted imidazole ring. The presence of the methoxy group, an auxochrome, on the imidazole ring of this compound would likely cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 4-nitroimidazole, due to the electron-donating nature of the methoxy group extending the conjugation.

A summary of expected UV-Vis absorption data based on related compounds is provided below.

| Compound | Solvent | λmax (nm) | Electronic Transition |

| 4-Nitroimidazole | Aqueous | ~300 | π → π |

| This compound (Predicted) | Protic Solvent | >300 | π → π |

This table contains predicted data for this compound based on the known spectrum of a related compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable to this compound, a chiral center would need to be introduced into the molecule, for example, by the addition of a chiral substituent.

As this compound itself is not chiral, it would not exhibit a CD spectrum. There is no information in the reviewed literature to suggest that chiral derivatives of this specific compound have been synthesized and studied by CD spectroscopy. nih.govnih.govrsc.org Should such derivatives be created, CD spectroscopy would be an invaluable tool for determining their absolute configuration and studying their chiroptical properties.

Computational and Theoretical Investigations of 4 Methoxy 5 Nitro 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. irjweb.com Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy of the molecule based on its electron density.

For 4-Methoxy-5-nitro-1H-imidazole, DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to perform geometry optimization. researchgate.netirjweb.com This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The output of this optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic interactions between the methoxy (B1213986) and nitro substituents and the imidazole (B134444) ring.

Table 1: Common DFT Functionals and Basis Sets for Imidazole Derivatives

| Method | Description |

|---|---|

| Functionals | |

| B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for organic molecules. |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, well-suited for studying thermochemistry, kinetics, and non-covalent interactions. nih.gov |

| Basis Sets | |

| 6-31G(d) | A Pople-style basis set that provides a good balance of speed and accuracy for initial geometry optimizations. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered high-accuracy approaches.

While computationally more demanding than DFT, these methods are often used to obtain benchmark energies and to validate the results from less expensive methods. For a molecule like this compound, CCSD(T) calculations on a DFT-optimized geometry could provide a "gold standard" energy value, confirming the stability of the predicted structure.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

The LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons. A lower LUMO energy signifies a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, while the electron-donating methoxy group would raise the HOMO energy, likely resulting in a relatively small energy gap, indicating a reactive molecule.

Table 2: Interpretation of Frontier Orbitals and Reactivity Descriptors

| Parameter | Formula | Chemical Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Corresponds to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Corresponds to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Molecules with large energy gaps are "harder." researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is chemical potential) | Measures the energy stabilization when a system acquires electrons from the environment. |

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govorientjchem.org The MESP is plotted onto the electron density surface, with colors indicating the nature of the electrostatic potential.

Red : Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on atoms like oxygen and nitrogen. nih.gov

Blue : Regions of most positive potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MESP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles or for hydrogen bonding. A region of positive potential (blue) might be expected near the imidazole ring protons. This analysis helps in understanding non-covalent interactions and guiding predictions of molecular recognition. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, mapping out the energy landscape that connects reactants to products.

To understand how a chemical reaction proceeds, it is necessary to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can search for the geometry of this unstable species, which represents the energetic barrier that must be overcome for the reaction to occur.

Once a transition state is located and confirmed (by vibrational frequency analysis, where the TS has exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This confirms that the identified TS correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. For potential reactions involving this compound, such as nucleophilic aromatic substitution, these calculations would be essential to determine the feasibility of the reaction and its energetic profile.

Free Energy Profiles for Key Transformations

Theoretical chemistry provides powerful tools for mapping the energy landscapes of chemical reactions and conformational changes. For this compound, constructing free energy profiles is essential for understanding its stability, reactivity, and potential transformation pathways. These profiles are typically generated through methods like potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific geometric parameters, such as dihedral angles or bond distances.

By identifying the minima (stable isomers or conformers) and saddle points (transition states) on this surface, researchers can determine the relative free energies and activation barriers for various processes. For instance, in related nitroimidazole systems, computational studies have been used to analyze the relative stability of different tautomers and conformers. nih.govdntb.gov.ua Conformational analysis of derivatives has shown that the energetic landscape can change significantly when moving from the gas phase to a solution, highlighting the importance of environmental effects on stability. nih.gov For this compound, key transformations could include proton transfer (tautomerism between the 4-nitro and 5-nitro forms if the N-H proton moves), rotation of the methoxy and nitro groups, and pathways for metabolic degradation. Calculating the free energy barriers associated with these transformations provides insight into the likelihood and kinetics of each process under different conditions.

Solvent Effects Modeling (e.g., PCM, SMD)

The chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational models are crucial for capturing these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to simulate the influence of a solvent without explicitly modeling individual solvent molecules. researchgate.netdoaj.org These models represent the solvent as a continuous dielectric medium that interacts with the solute's charge distribution. nih.gov

These methods are applied to calculate solvation free energies, which are vital for predicting how the stability of reactants, products, and transition states changes from the gas phase to solution. For nitroaromatic compounds, solvent polarity can significantly impact electronic structure and reactivity. nih.gov For example, studies on 4-nitroimidazole (B12731) have employed the SMD model to accurately calculate UV-Vis absorption spectra in aqueous solutions. mdpi.com Applying PCM or SMD to this compound would allow for the prediction of its tautomeric equilibrium in different solvents, its solubility characteristics, and the modulation of its reaction energy barriers, providing a more realistic understanding of its behavior in a biological or chemical system. researchgate.net

Prediction of Spectroscopic Parameters

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are particularly effective for obtaining accurate predictions of NMR, IR, Raman, and UV-Vis spectra, which can aid in the structural elucidation and characterization of novel compounds like this compound. plos.orgresearchgate.net

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.net

Studies on related compounds like 4-nitroimidazole have shown that DFT calculations can yield chemical shifts that agree well with experimental values, typically within a small margin of error for carbon atoms. swinburne.edu.au However, discrepancies can be larger for nitrogen atoms, where factors like ring resonance and molecular dynamics may play a more significant role. swinburne.edu.au Based on computational studies of analogous imidazole and aromatic structures, a predicted set of chemical shifts for this compound can be compiled.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on DFT calculations of similar structures and are relative to TMS.

| Atom Type | Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imidazole Ring | H2 | ~ 7.8 - 8.2 | - |

| Imidazole Ring | C2 | - | ~ 138 - 142 |

| Imidazole Ring | C4 | - | ~ 145 - 150 |

| Imidazole Ring | C5 | - | ~ 125 - 130 |

| Methoxy Group | -OCH₃ | ~ 3.9 - 4.1 | ~ 58 - 62 |

| Imidazole Ring | N1-H | ~ 12.0 - 13.5 (broad) | - |

Computational IR and Raman Spectra Prediction

Potential Energy Distribution (PED) analysis is often performed to determine the contribution of different internal coordinates (stretching, bending, etc.) to each vibrational mode. researchgate.netmdpi.com For this compound, key predicted vibrational modes would include the N-H stretch, asymmetric and symmetric stretches of the NO₂ group, C-O stretching of the methoxy group, and various imidazole ring stretching and bending modes.

Table 2: Predicted Key Vibrational Frequencies for this compound Frequencies are hypothetical scaled values based on DFT calculations of related nitroimidazoles and aromatic ethers.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | ~ 3100 - 3150 | Medium | Weak |

| C-H Stretch (Aromatic) | ~ 3050 - 3100 | Medium | Medium |

| C-H Stretch (Methoxy) | ~ 2950 - 3000 | Medium | Medium |

| NO₂ Asymmetric Stretch | ~ 1520 - 1560 | Strong | Medium |

| Imidazole Ring Stretch | ~ 1470 - 1510 | Strong | Strong |

| NO₂ Symmetric Stretch | ~ 1340 - 1370 | Strong | Strong |

| C-O Stretch (Methoxy) | ~ 1250 - 1280 | Strong | Weak |

| Imidazole Ring Bending | ~ 800 - 900 | Medium | Weak |

UV-Vis Absorption and Emission Spectra Simulation